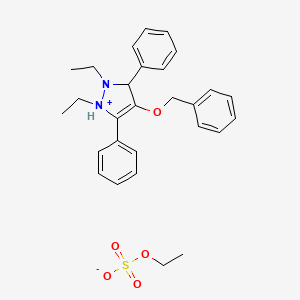
4-(Benzyloxy)-1,2-diethyl-3,5-diphenyl-2,3-dihydro-1H-pyrazol-1-ium ethyl sulfate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Benzyloxy)-1,2-diethyl-3,5-diphenyl-2,3-dihydro-1H-pyrazol-1-ium ethyl sulfate is a complex organic compound that belongs to the class of pyrazolium salts. This compound is characterized by its unique structure, which includes benzyloxy, diethyl, and diphenyl groups attached to a pyrazolium core. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Benzyloxy)-1,2-diethyl-3,5-diphenyl-2,3-dihydro-1H-pyrazol-1-ium ethyl sulfate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyrazole Core: The initial step involves the condensation of hydrazine with a β-diketone to form the pyrazole ring.
Introduction of Benzyloxy Group: The benzyloxy group is introduced through a nucleophilic substitution reaction, where a benzyl halide reacts with the pyrazole derivative.
Alkylation: The diethyl groups are introduced via alkylation reactions using ethyl halides.
Formation of the Pyrazolium Salt: The final step involves the quaternization of the pyrazole nitrogen with an ethyl sulfate reagent to form the pyrazolium salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
4-(Benzyloxy)-1,2-diethyl-3,5-diphenyl-2,3-dihydro-1H-pyrazol-1-ium ethyl sulfate undergoes various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding benzaldehyde or benzoic acid derivatives.
Reduction: The pyrazolium core can be reduced to form pyrazoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyloxy and diethyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are employed.
Major Products
Oxidation: Benzaldehyde, benzoic acid.
Reduction: Pyrazoline derivatives.
Substitution: Various substituted pyrazolium salts.
Aplicaciones Científicas De Investigación
4-(Benzyloxy)-1,2-diethyl-3,5-diphenyl-2,3-dihydro-1H-pyrazol-1-ium ethyl sulfate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical processes.
Mecanismo De Acción
The mechanism of action of 4-(Benzyloxy)-1,2-diethyl-3,5-diphenyl-2,3-dihydro-1H-pyrazol-1-ium ethyl sulfate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, including oxidative stress response, inflammation, and cell proliferation.
Comparación Con Compuestos Similares
Similar Compounds
- 4-(Benzyloxy)-1,2-dimethyl-3,5-diphenyl-2,3-dihydro-1H-pyrazol-1-ium chloride
- 4-(Benzyloxy)-1,2-diethyl-3,5-diphenyl-2,3-dihydro-1H-pyrazol-1-ium bromide
Uniqueness
4-(Benzyloxy)-1,2-diethyl-3,5-diphenyl-2,3-dihydro-1H-pyrazol-1-ium ethyl sulfate is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity. The presence of the ethyl sulfate group enhances its solubility and stability, making it more suitable for certain applications compared to its analogs.
Propiedades
Número CAS |
60645-12-7 |
|---|---|
Fórmula molecular |
C28H34N2O5S |
Peso molecular |
510.6 g/mol |
Nombre IUPAC |
1,2-diethyl-3,5-diphenyl-4-phenylmethoxy-1,3-dihydropyrazol-1-ium;ethyl sulfate |
InChI |
InChI=1S/C26H28N2O.C2H6O4S/c1-3-27-24(22-16-10-6-11-17-22)26(29-20-21-14-8-5-9-15-21)25(28(27)4-2)23-18-12-7-13-19-23;1-2-6-7(3,4)5/h5-19,24H,3-4,20H2,1-2H3;2H2,1H3,(H,3,4,5) |
Clave InChI |
IFNJCPLVDXFUKL-UHFFFAOYSA-N |
SMILES canónico |
CC[NH+]1C(=C(C(N1CC)C2=CC=CC=C2)OCC3=CC=CC=C3)C4=CC=CC=C4.CCOS(=O)(=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Bicyclo[4.1.0]hepta-1,3,5-triene, 2-bromo-](/img/structure/B14616621.png)
![N-[3,3-Bis(4-fluorophenyl)-3-hydroxypropyl]benzamide](/img/structure/B14616623.png)
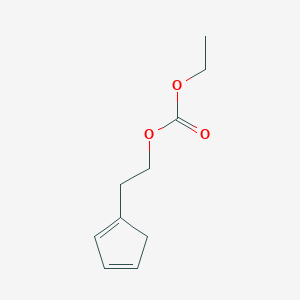

![N,3,3,5-Tetramethyl-5-[(methylamino)methyl]cyclohexan-1-amine](/img/structure/B14616631.png)
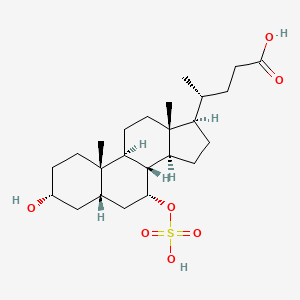
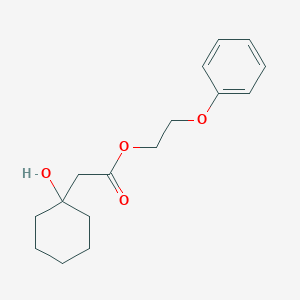
![Diethyl [tert-butoxy(cyano)methyl]phosphonate](/img/structure/B14616651.png)



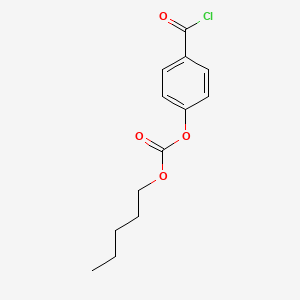
![(Pyridin-3-yl)methyl [4-(hexylsulfanyl)phenyl]carbamate](/img/structure/B14616668.png)
![1-[2-(2,4-Dichlorophenyl)octyl]imidazole;nitric acid](/img/structure/B14616672.png)
